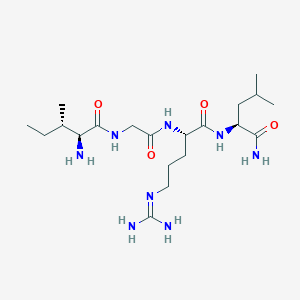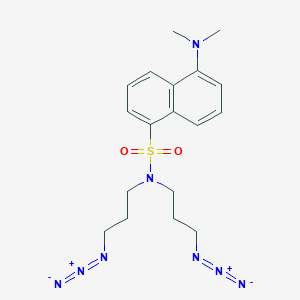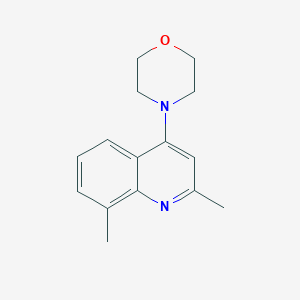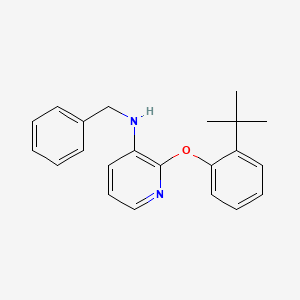![molecular formula C16H23NSe B14201551 Cyclohexanamine, N-[2-(phenylseleno)butylidene]- CAS No. 831200-84-1](/img/structure/B14201551.png)
Cyclohexanamine, N-[2-(phenylseleno)butylidene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanamine, N-[2-(phenylseleno)butylidene]- is a chemical compound with the molecular formula C16H23NSe It is a derivative of cyclohexanamine, where the amine group is substituted with a phenylseleno group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanamine, N-[2-(phenylseleno)butylidene]- typically involves the reaction of cyclohexanamine with a phenylseleno-containing reagent. One common method is the condensation reaction between cyclohexanamine and 2-(phenylseleno)butanal under acidic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanamine, N-[2-(phenylseleno)butylidene]- undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide, which can further undergo elimination to produce alkenes.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding the corresponding amine.
Substitution: The phenylseleno group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Alkenes and selenoxides.
Reduction: Cyclohexanamine derivatives.
Substitution: Various substituted cyclohexanamine derivatives.
Applications De Recherche Scientifique
Cyclohexanamine, N-[2-(phenylseleno)butylidene]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce selenium-containing groups into molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Cyclohexanamine, N-[2-(phenylseleno)butylidene]- involves its interaction with molecular targets through the phenylseleno group. This group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. The compound may also interact with enzymes and proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanamine, N-(phenylmethylene)-: Similar structure but with a phenylmethylene group instead of a phenylseleno group.
Cyclohexylamine: The parent compound without any substituents on the amine group.
Uniqueness
Cyclohexanamine, N-[2-(phenylseleno)butylidene]- is unique due to the presence of the phenylseleno group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
831200-84-1 |
|---|---|
Formule moléculaire |
C16H23NSe |
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
N-cyclohexyl-2-phenylselanylbutan-1-imine |
InChI |
InChI=1S/C16H23NSe/c1-2-15(18-16-11-7-4-8-12-16)13-17-14-9-5-3-6-10-14/h4,7-8,11-15H,2-3,5-6,9-10H2,1H3 |
Clé InChI |
SEABVVNWNXYUNR-UHFFFAOYSA-N |
SMILES canonique |
CCC(C=NC1CCCCC1)[Se]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[2-(4-Aminophenyl)ethenyl]-6-iodo-4H-1-benzopyran-4-one](/img/structure/B14201509.png)

![N-{[2-Oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B14201523.png)
![N-Hydroxy-3-{[(3-phenoxyphenyl)methyl]sulfamoyl}propanamide](/img/structure/B14201526.png)
![tert-Butyl [methoxy(1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B14201529.png)



![2-{2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B14201545.png)
